molecular formula C8H12O2 B2518773 Cyclohept-1-ene-1-carboxylic acid CAS No. 4321-25-9

Cyclohept-1-ene-1-carboxylic acid

Cat. No.: B2518773
CAS No.: 4321-25-9
M. Wt: 140.182
InChI Key: FNFJZXAWCAEGNI-UHFFFAOYSA-N
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Description

Cyclohept-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a seven-membered ring with a double bond and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohept-1-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride, methanol, and bromine in the presence of an alkali metal as a catalyst. The product is then treated with chlorine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

Cyclohept-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohept-1-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohept-1-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The double bond in the cycloheptene ring can participate in addition reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohept-1-ene-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six- and five-membered ring analogs. The presence of the double bond and carboxylic acid group further enhances its versatility in chemical synthesis and research applications .

Biological Activity

Cyclohept-1-ene-1-carboxylic acid is a cyclic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agricultural science. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered carbon ring with a carboxylic acid functional group. Its molecular formula is C8H12O2C_8H_{12}O_2, and it exhibits unique reactivity due to the presence of a double bond in the ring structure, which contributes to its biological activity.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures can disrupt bacterial cell membranes, leading to increased permeability and cell death. The carboxylic acid group is thought to play a crucial role in this mechanism by facilitating interactions with microbial membranes .

2. Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. The compound's ability to scavenge free radicals has been documented, indicating potential health benefits .

3. Potential in Cancer Therapy

Recent studies suggest that this compound may have applications in cancer therapy. Its structural analogs have been shown to inhibit specific enzymes involved in tumor growth, such as ornithine aminotransferase (OAT) and gamma-aminobutyric acid aminotransferase (GABA-AT). These enzymes are linked to metabolic pathways that cancer cells exploit for growth and proliferation .

Case Studies

StudyFindings
In vitro study on antimicrobial activity This compound demonstrated significant inhibition of bacterial growth against various strains, suggesting its potential as a natural preservative or therapeutic agent .
Antioxidant capacity assessment The compound exhibited notable radical scavenging activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .
Cancer cell line evaluation Inhibition of OAT activity was observed in cancer cell lines treated with this compound derivatives, indicating potential for further development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:
The compound interacts with bacterial membranes, increasing permeability and leading to cell lysis. Its carboxyl group enhances solubility and facilitates penetration into microbial cells.

Antioxidant Mechanism:
The electron-donating ability of the compound allows it to neutralize free radicals, thereby preventing cellular damage associated with oxidative stress.

Enzyme Inhibition:
this compound and its derivatives inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. This inhibition disrupts the metabolic flexibility that cancer cells rely on for growth.

Properties

IUPAC Name

cycloheptene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJZXAWCAEGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-25-9
Record name cyclohept-1-ene-1-carboxylic acid
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